
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of oxolane, oxadiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxolane and oxadiazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include:
Oxolane: Prepared via cyclization of 1,4-dihalobutanes with a base.
Oxadiazole: Synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Indole: Formed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of oxadiazole.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function. The combined effects of these interactions result in the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(oxolan-2-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Uniqueness
N-[(OXOLAN-2-YL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE stands out due to its unique combination of oxolane, oxadiazole, and indole moieties
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O3/c1-2-6-19-22-23-20(27-19)17-11-14-7-3-4-9-16(14)24(17)13-18(25)21-12-15-8-5-10-26-15/h3-4,7,9,11,15H,2,5-6,8,10,12-13H2,1H3,(H,21,25) |
InChI Key |
SBJQHHCMODISAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278459.png)
![N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11278464.png)

![2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11278472.png)
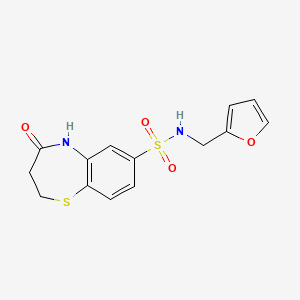
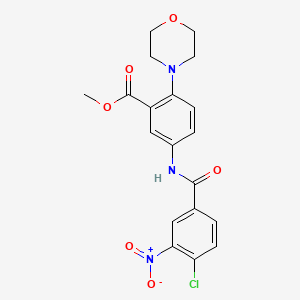
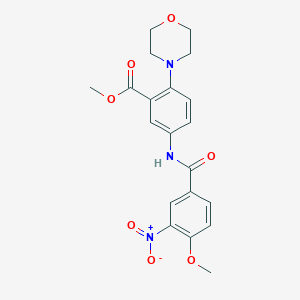
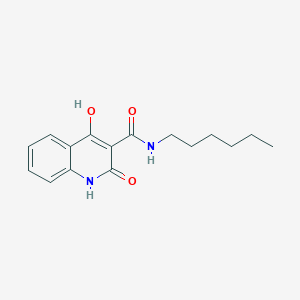
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11278516.png)
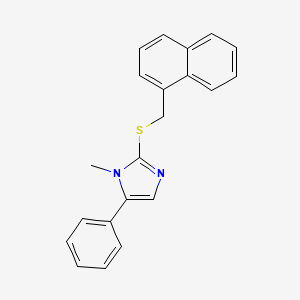
![[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11278523.png)
![methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate](/img/structure/B11278529.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11278535.png)
